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molecular formula C13H11N3O2S B8575384 5-[(1-Ethyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 648450-12-8

5-[(1-Ethyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B8575384
M. Wt: 273.31 g/mol
InChI Key: GTBLSJSETTWPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846925B2

Procedure details

5(4-Amino-3-ethylamino-benzylidene)-thiazolidine-2,4-dione (50 mg, 0.19 mmol) (intermediate 36) was dissolved in formic acid (5 mL) and the solution stirred at 100° C. over night. Formic acid was then removed in vacuo. The crude residue was then purified by silica gel column to give the title compound (35 mg, 63%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6]=[C:7]2[S:11][C:10](=[O:12])[NH:9][C:8]2=[O:13])=[CH:4][C:3]=1[NH:16][CH2:17][CH3:18].[CH:19](O)=O>>[CH2:17]([N:16]1[C:3]2[CH:4]=[C:5]([CH:6]=[C:7]3[S:11][C:10](=[O:12])[NH:9][C:8]3=[O:13])[CH:14]=[CH:15][C:2]=2[N:1]=[CH:19]1)[CH3:18]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
NC1=C(C=C(C=C2C(NC(S2)=O)=O)C=C1)NCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C2C(NC(S2)=O)=O)C=C1)NCC
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 100° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Formic acid was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was then purified by silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=NC2=C1C=C(C=C2)C=C2C(NC(S2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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